molecular formula C40H63NO10 B1262714 Spinosyn H

Spinosyn H

Cat. No. B1262714
M. Wt: 717.9 g/mol
InChI Key: IOCQRADVOJDJIS-SGFJDKLNSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Spinosyn H is a macrolide.

Scientific Research Applications

Insecticidal Properties and Modes of Action

Spinosyns, including Spinosyn H, exhibit potent insecticidal activities, especially against lepidopterans and dipterans. They have a mode of action that involves altering both nicotinic and gamma-aminobutyric acid receptor functions in a novel way. Spinosyns are structurally unique tetracyclic lactones with attached deoxysugars, contributing to their insecticidal efficacy. They have been shown to be more environmentally friendly compared to many traditional insecticides (Sparks et al., 2001).

Biosynthesis and Genetic Engineering

Significant research has focused on the biosynthesis of spinosyns, including the use of polyketide synthase (PKS) pathways. This includes studies on the spinosyn PKS loading modules and their replacement with other modules to create novel spinosyn analogs. These modifications have resulted in spinosyn molecules with new and potent insecticidal activities (Sheehan et al., 2006).

Application in Animal Health

Spinosyns have been explored for applications in animal health, such as controlling ectoparasites on cattle and sheep. This has led to commercial development and registration of products for controlling blowfly strike and lice on sheep, with ongoing studies for cattle ectoparasite control (Kirst et al., 2002).

Glycosylation and Biochemical Studies

Studies on the glycosylation process of spinosyns, especially the rhamnosyltransferase enzyme (SpnG), have provided insights into the biosynthetic pathway. The rhamnose moiety is crucial for insecticidal activity and cell wall biosynthesis of the spinosyn producer, Saccharopolyspora spinosa (Chen et al., 2009).

Advances in Spinosyn Chemistry

Recent advances in spinosyn chemistry have led to the development of new spinosyn analogs with improved insecticidal activities and expanded pest control spectrum. These include spinetoram, a semisynthesized derivative with enhanced insecticidal activity and broader pest spectrum (Huang et al., 2009).

Novel Approaches in Development

The use of artificial neural networks and quantitative structure-activity relationships (QSAR) has been employed to identify new spinosoids with improved biological activity, leading to the synthesis of variants with increased insecticidal efficacy (Sparks et al., 2000).

properties

Product Name

Spinosyn H

Molecular Formula

C40H63NO10

Molecular Weight

717.9 g/mol

IUPAC Name

(1S,2R,5S,7R,9R,10S,14R,15S,19S)-15-[(2R,5S,6R)-5-(dimethylamino)-6-methyloxan-2-yl]oxy-19-ethyl-7-[(2R,3R,4S,5S,6S)-3-hydroxy-4,5-dimethoxy-6-methyloxan-2-yl]oxy-14-methyl-20-oxatetracyclo[10.10.0.02,10.05,9]docosa-3,11-diene-13,21-dione

InChI

InChI=1S/C40H63NO10/c1-9-25-11-10-12-33(51-35-16-15-32(41(5)6)22(3)47-35)21(2)36(43)31-19-29-27(30(31)20-34(42)49-25)14-13-24-17-26(18-28(24)29)50-40-37(44)39(46-8)38(45-7)23(4)48-40/h13-14,19,21-30,32-33,35,37-40,44H,9-12,15-18,20H2,1-8H3/t21-,22-,23+,24-,25+,26-,27-,28-,29-,30+,32+,33+,35+,37-,38+,39+,40+/m1/s1

InChI Key

IOCQRADVOJDJIS-SGFJDKLNSA-N

Isomeric SMILES

CC[C@H]1CCC[C@@H]([C@H](C(=O)C2=C[C@H]3[C@@H]4C[C@@H](C[C@H]4C=C[C@H]3[C@@H]2CC(=O)O1)O[C@H]5[C@@H]([C@@H]([C@H]([C@@H](O5)C)OC)OC)O)C)O[C@H]6CC[C@@H]([C@H](O6)C)N(C)C

Canonical SMILES

CCC1CCCC(C(C(=O)C2=CC3C4CC(CC4C=CC3C2CC(=O)O1)OC5C(C(C(C(O5)C)OC)OC)O)C)OC6CCC(C(O6)C)N(C)C

synonyms

spinosyn H
spinosyn-H

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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